molecular formula C11H20O B13268724 4-Methyl-1-(propan-2-yl)cyclohexane-1-carbaldehyde

4-Methyl-1-(propan-2-yl)cyclohexane-1-carbaldehyde

Cat. No.: B13268724
M. Wt: 168.28 g/mol
InChI Key: MURWIUCAIUZFCD-UHFFFAOYSA-N
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Description

4-Methyl-1-(propan-2-yl)cyclohexane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a methyl group and an isopropyl group, along with an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(propan-2-yl)cyclohexane-1-carbaldehyde typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of linear alkanes.

    Substitution Reactions:

    Introduction of the Aldehyde Group: The aldehyde group can be introduced through the oxidation of a primary alcohol or the hydroformylation of an alkene.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the hydrogenation and alkylation reactions.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(propan-2-yl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl and isopropyl groups can undergo substitution reactions with halogens or other functional groups in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), Lewis acids (AlCl₃)

Major Products Formed

    Oxidation: 4-Methyl-1-(propan-2-yl)cyclohexane-1-carboxylic acid

    Reduction: 4-Methyl-1-(propan-2-yl)cyclohexane-1-methanol

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

4-Methyl-1-(propan-2-yl)cyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(propan-2-yl)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

4-Methyl-1-(propan-2-yl)cyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:

    Cyclohexane-1-carbaldehyde: Lacks the methyl and isopropyl groups, resulting in different chemical properties and reactivity.

    4-Methylcyclohexane-1-carbaldehyde: Contains a methyl group but lacks the isopropyl group, leading to variations in its chemical behavior.

    1-(Propan-2-yl)cyclohexane-1-carbaldehyde: Contains an isopropyl group but lacks the methyl group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

4-methyl-1-propan-2-ylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C11H20O/c1-9(2)11(8-12)6-4-10(3)5-7-11/h8-10H,4-7H2,1-3H3

InChI Key

MURWIUCAIUZFCD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C=O)C(C)C

Origin of Product

United States

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